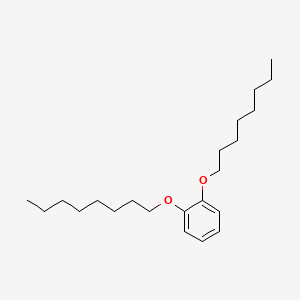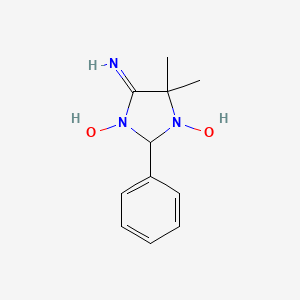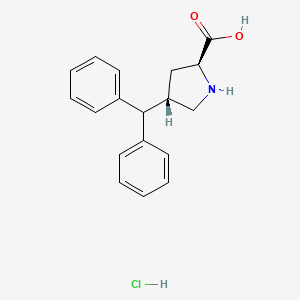![molecular formula C42H12Cl24MgN2O8 B1607992 magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate CAS No. 83877-99-0](/img/structure/B1607992.png)
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate is a complex organomagnesium compound. It is characterized by its extensive chlorination and nitro functional groups, making it a unique and highly reactive chemical entity.
Preparation Methods
The synthesis of magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate involves multiple steps of chlorination and nitration. The industrial production typically starts with the base compound, which undergoes sequential chlorination using reagents like chlorine gas under controlled conditions. The nitration step involves the introduction of nitro groups using nitric acid or other nitrating agents. The final step involves the reaction with magnesium salts to form the desired organomagnesium compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring chlorinated intermediates.
Biology: Its reactivity makes it useful in studying biochemical pathways involving chlorinated compounds.
Industry: Used in the production of specialized polymers and materials with high chlorine content.
Mechanism of Action
The compound exerts its effects through its highly reactive chlorinated and nitro functional groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds and the alteration of existing ones. The pathways involved include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the presence of magnesium.
Comparison with Similar Compounds
Similar compounds include other organomagnesium compounds with extensive chlorination, such as Magnesium bis(trifluoromethanesulfonimide) and Magnesium bis(hexachlorocyclopentadiene). magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate is unique due to its specific structure and the presence of nitro groups, which confer distinct reactivity and applications.
Properties
CAS No. |
83877-99-0 |
|---|---|
Molecular Formula |
C42H12Cl24MgN2O8 |
Molecular Weight |
1547.7 g/mol |
IUPAC Name |
magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate |
InChI |
InChI=1S/2C21H7Cl12NO4.Mg/c2*22-11-13(24)18(28)9-7(16(11,26)20(18,30)31)3-1-5(15(35)36)6(34(37)38)2-4(3)8-10(9)19(29)14(25)12(23)17(8,27)21(19,32)33;/h2*1-2,7-10H,(H,35,36);/q;;+2/p-2 |
InChI Key |
ULAGDSKEGOQEPP-UHFFFAOYSA-L |
SMILES |
C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.[Mg+2] |
Canonical SMILES |
C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.[Mg+2] |
| 83877-99-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)



![Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate](/img/structure/B1607931.png)
